2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic aromatic organic compound. These types of compounds often have interesting biological activities and are frequently studied in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available starting materials. The exact synthetic route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound like this would depend on its exact structure. Typically, sites of reactivity in organic molecules include functional groups, or areas with high electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental techniques. These properties are often important for determining the compound’s suitability for use as a drug .Scientific Research Applications
Organic Synthesis: Catalytic Protodeboronation
Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.
Threonine Tyrosine Kinase (TTK) Inhibition: Pyrido[2,3-d]pyrimidin-7(8H)-ones
Designing selective orally bioavailable TTK inhibitors is crucial for cancer therapy. Researchers have synthesized a series of pyrido[2,3-d]pyrimidin-7(8H)-ones as novel TTK inhibitors . These compounds hold promise for targeted cancer treatment.
Direct C–H Arylation: Pyrrolo[2,3-d]pyrimidine Derivatives
A Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been developed. This protocol tolerates various functional groups and provides biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . These compounds could find applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ . These kinases play crucial roles in cell division and migration, respectively.
Mode of Action
Similar compounds have shown strong binding affinity to their targets , which suggests that this compound may also bind to its targets and inhibit their activity.
Biochemical Pathways
Inhibition of ttk and rock kinases can affect cell division and migration , which are part of larger biochemical pathways such as the cell cycle and signal transduction.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed in the digestive tract, distributed throughout the body, metabolized, and excreted.
Result of Action
Inhibition of ttk and rock kinases can lead to disruption of cell division and migration , potentially leading to cell death or reduced proliferation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-4-3-5-13(8-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJQTFMOVXTOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.